4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid

Description

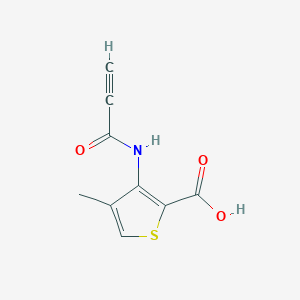

4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid is a thiophene-based derivative characterized by:

- A methyl group at position 4 of the thiophene ring.

- A prop-2-ynamido (propargylamide) substituent at position 2.

- A carboxylic acid group at position 2.

The propargylamide group introduces unique electronic and steric properties due to the presence of a carbon-carbon triple bond, which may influence binding affinity and metabolic stability compared to other amide derivatives .

Properties

IUPAC Name |

4-methyl-3-(prop-2-ynoylamino)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-3-6(11)10-7-5(2)4-14-8(7)9(12)13/h1,4H,2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSKXWASIRGZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.

Amidation: The prop-2-ynamido group is introduced through an amidation reaction, where propargylamine reacts with the carboxylic acid derivative of the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid exhibits several biological activities, making it a candidate for further investigation in drug development.

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of compounds similar to this compound. The findings revealed:

- Inhibition of Tumor Cell Growth : The compound demonstrated significant growth inhibition against various cancer cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung) | 10.5 | 25.0 |

| MCF7 (Breast) | 8.7 | 20.1 |

| HeLa (Cervical) | 12.3 | 30.0 |

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

In addition to anticancer activity, the compound has been evaluated for its antimicrobial effects. Preliminary studies indicate:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

This antimicrobial potential positions the compound as a candidate for further exploration in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In vitro studies were conducted to assess the efficacy of this compound against a panel of cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed in treated cells, suggesting that the compound may induce programmed cell death via mitochondrial pathways.

Case Study 2: Antimicrobial Activity Assessment

A comprehensive assessment of the antimicrobial activity was performed using standard protocols to determine the effectiveness of the compound against common pathogens. Results showed that modifications to the thiophene ring significantly enhanced activity against resistant strains of bacteria, indicating a structure-activity relationship worth exploring for future drug design.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Isopropylamide derivatives exhibit lower MIC values (6.25 µg/mL) against S. aureus compared to propylamide analogues, indicating steric bulk at the amide nitrogen enhances antimicrobial potency .

Functional Group at Position 2 :

- Carboxylic acid groups (e.g., in Articaine derivatives) improve water solubility but may reduce membrane permeability compared to ester derivatives (e.g., methyl esters in Articaine Hydrochloride) .

Halogen Substitution :

- Bromine substitution (4-Bromo-3-methyl derivative) increases lipophilicity (clogP = 2.50) and antiproliferative activity (LD50 = 25 µM in cancer cells), likely due to enhanced hydrophobic interactions and electron-withdrawing effects .

Lipophilicity and Pharmacokinetics

Lipophilicity (clogP) is a critical parameter influencing drug absorption and distribution:

Molecular Docking and Mechanism of Action

- Antimicrobial Targets : Thiophene derivatives with aromatic or bulky amide substituents (e.g., phenethylamide) show higher binding affinities to S. aureus tyrosyl-tRNA synthetase (TyrRS) due to hydrophobic and van der Waals interactions .

Biological Activity

4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid is a thiophene derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to synthesize the existing research on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylic acid and an amide group, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 125 | >1000 |

| Pseudomonas aeruginosa | >1000 | >1000 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, with lower MIC and MBC values compared to other tested strains .

The proposed mechanism of action for the antimicrobial activity of this compound involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. This disruption leads to cell lysis and death, particularly in susceptible strains like Staphylococcus aureus .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

In Vitro Studies

In vitro assays have shown that treatment with this compound leads to a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are key mediators in inflammatory responses .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on various bacterial strains demonstrated that the compound was particularly effective against multidrug-resistant Staphylococcus aureus strains, showing potential for use in treating infections where conventional antibiotics fail . -

Case Study on Anti-inflammatory Effects :

In a model of neuroinflammation, administration of the compound resulted in reduced neuroinflammatory markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases characterized by chronic inflammation .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid and its derivatives?

The compound is synthesized via functionalization of the thiophene core. A validated approach involves coupling 4-methylthiophene-2-carboxylic acid with prop-2-ynamine derivatives under amide-forming conditions (e.g., using carbodiimide coupling agents like EDC/HOBt). Post-synthetic modifications, such as introducing alkyl or aryl groups to the amine side chain, are performed to optimize bioactivity. Structural integrity is confirmed via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry .

Q. How should researchers characterize the structural and purity profile of this compound?

Employ a multi-technique approach:

- NMR spectroscopy : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm for protons) and prop-2-ynamido group (distinct triple bond signals in ¹H and ¹³C spectra).

- IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and carboxylic acid O-H stretching (~2500–3300 cm⁻¹).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺).

- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm .

Q. What mechanisms underlie the antimicrobial activity of this thiophene derivative?

The sulfur atom in the thiophene ring enhances hydrophobicity, enabling membrane disruption. Additionally, the prop-2-ynamido group may chelate metal ions (e.g., Mg²⁺, Zn²⁺), inhibiting microbial enzymes like tyrosyl-tRNA synthetase. Reactive oxygen species (ROS) generation via redox interactions with microbial proteins further contributes to cell death .

Advanced Research Questions

Q. How do substituents on the amine side chain influence antimicrobial potency?

Substituent effects are evaluated using structure-activity relationship (SAR) studies:

- Alkyl chain length : Longer chains (e.g., propyl vs. ethyl) increase lipophilicity, enhancing membrane penetration but may reduce solubility.

- Aromatic groups : Phenyl or benzyl substituents improve binding to hydrophobic enzyme pockets (e.g., S. aureus tyrosyl-tRNA synthetase) .

- Example: 4-methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid isopropylamide showed lower MIC values (6.25 µg/mL) than its ethylamide counterpart (12.5 µg/mL) against E. coli .

Q. How can molecular docking guide the optimization of this compound for target enzymes?

Docking simulations (e.g., using AutoDock Vina) predict binding modes to microbial targets. For example:

- Target : S. aureus tyrosyl-tRNA synthetase (PDB: 1JIJ).

- Key interactions : Hydrogen bonds between the carboxylic acid group and Arg⁴⁵⁰, and π-π stacking of the thiophene ring with Tyr³⁸⁶.

- Validation : Compare computed binding energies (ΔG) with experimental MIC values. Derivatives with ΔG < −9 kcal/mol typically exhibit MIC < 10 µg/mL .

Q. How should researchers resolve contradictions in bioactivity data across structural analogues?

Contradictions arise from assay variability or substituent-specific effects. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for MIC assays with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).

- Control compounds : Compare with known antimicrobials (e.g., ciprofloxacin) in parallel assays.

- Statistical analysis : Apply ANOVA to evaluate significance of substituent-driven activity differences .

Q. What strategies improve the compound’s bioavailability without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.